molecular formula C13H26Cl2N4OS B12751918 Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride CAS No. 117039-07-3

Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride

Cat. No.: B12751918
CAS No.: 117039-07-3
M. Wt: 357.3 g/mol
InChI Key: SZSUCZXKVXSNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidinyl group, a piperidinyl group, and a carbamimidothioic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinyl and piperidinyl intermediates, followed by their coupling with carbamimidothioic acid. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamimidothioic acid derivatives: Compounds with similar functional groups and chemical properties.

    Pyrrolidinyl and piperidinyl esters: Other esters containing pyrrolidinyl and piperidinyl groups.

Uniqueness

Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

117039-07-3

Molecular Formula

C13H26Cl2N4OS

Molecular Weight

357.3 g/mol

IUPAC Name

[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl] carbamimidothioate;dihydrochloride

InChI

InChI=1S/C13H24N4OS.2ClH/c14-13(15)19-11(9-16-6-2-1-3-7-16)10-17-8-4-5-12(17)18;;/h11H,1-10H2,(H3,14,15);2*1H

InChI Key

SZSUCZXKVXSNJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCCC2=O)SC(=N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.